Cytotoxic Potency in HeLa Cervical Carcinoma Cells: Zoapatanolide A vs. Co-Isolated Compounds from Anacardium occidentale
In a direct head-to-head comparison within a single bioassay-guided fractionation study, zoapatanolide A exhibited the highest cytotoxic potency among four compounds isolated from Anacardium occidentale leaves. Zoapatanolide A achieved an IC₅₀ of 36.2 ± 9.8 µM against HeLa cells, compared to anacardicin (IC₅₀ = 46.5 ± 4.1 µM), agathisflavone (IC₅₀ = 84.7 ± 11.5 µM), and methyl gallate (IC₅₀ = 267.2 ± 29.4 µM). The standard anticancer agent doxorubicin yielded an IC₅₀ of approximately 2.3 µM in the same assay [1]. The potency advantage is most pronounced against the two phenolic comparators (agathisflavone and methyl gallate), which are structurally unrelated to the sesquiterpene lactone class.
| Evidence Dimension | Cytotoxic potency (IC₅₀) in HeLa cells via Alamar blue fluorescence-based viability assay |
|---|---|
| Target Compound Data | IC₅₀ = 36.2 ± 9.8 µM (zoapatanolide A) |
| Comparator Or Baseline | Anacardicin IC₅₀ = 46.5 ± 4.1 µM; Agathisflavone IC₅₀ = 84.7 ± 11.5 µM; Methyl gallate IC₅₀ = 267.2 ± 29.4 µM; Doxorubicin IC₅₀ ≈ 2.3 µM |
| Quantified Difference | Zoapatanolide A is 1.3-fold more potent than anacardicin, 2.3-fold more potent than agathisflavone, and 7.4-fold more potent than methyl gallate. It is approximately 15.7-fold less potent than doxorubicin. |
| Conditions | Cultured HeLa cells; Alamar blue fluorescence-based viability assay; n=3–4; concentration-response curves |
Why This Matters
For researchers selecting a cytotoxic lead from Anacardium occidentale, zoapatanolide A provides the highest probability of detecting activity in HeLa-based screens among the four characterized constituents, reducing the risk of false negatives in preliminary cytotoxicity experiments.
- [1] Taiwo, B. J., Fatokun, A. A., Olubiyi, O. O., Bamigboye-Taiwo, O. T., van Heerden, F. R., & Wright, C. W. (2017). Identification of compounds with cytotoxic activity from the leaf of the Nigerian medicinal plant, Anacardium occidentale L. (Anacardiaceae). Bioorganic & Medicinal Chemistry, 25(8), 2327–2335. IC₅₀ data reported in Figure 2 and Table 1. View Source
